Home > Products > Building Blocks P20431 > 6-Ethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one
6-Ethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one - 436087-69-3

6-Ethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one

Catalog Number: EVT-1616135
CAS Number: 436087-69-3
Molecular Formula: C18H19N3O
Molecular Weight: 293.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 4-Hydroxy-3-(1-((4-picolin-2-yl)imino)ethyl)quinolin-2-(1H)-one (L1) * Compound Description: L1 is a Schiff base synthesized from 3-acetyl-4-hydroxyquinolin-2(1H)-one and 2-amino-4-picoline. [] It was evaluated for antibacterial and antifungal activity against various bacterial and fungal species. [] * Relevance: L1 shares the core quinolin-2-one structure with 6-Ethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one. Both compounds also feature a substituent at the 3-position of the quinolin-2-one ring, with L1 having a (1-((4-picolin-2-yl)imino)ethyl) group and the target compound having a {[(pyridin-3-ylmethyl)-amino]-methyl} group. These structural similarities highlight the exploration of diverse substituents at this position for potential biological activity.

2. 4-Hydroxy-3-(1-((5-picolin-2-yl)imino)ethyl)quinolin-2(1H)-one (L2) * Compound Description: L2, another Schiff base, is synthesized by reacting 3-acetyl-4-hydroxyquinolin-2(1H)-one with 2-amino-5-picoline. [] It was also screened for antibacterial and antifungal activity. [] * Relevance: Similar to L1, L2 shares the core quinolin-2-one structure with 6-Ethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one. Both compounds also feature a substituent at the 3-position of the quinolin-2-one ring, with L2 having a (1-((5-picolin-2-yl)imino)ethyl) group. This further emphasizes the exploration of different picoline isomers as substituents in this chemical class.

3. 4-Hydroxy-3-(1-((6-picolin-2-yl)-imino)ethyl)quinolin-2(1H)-one (L3) * Compound Description: L3 is synthesized from 3-acetyl-4-hydroxyquinolin-2(1H)-one and 2-amino-6-picoline, forming a Schiff base structure. [] It underwent antibacterial and antifungal activity assessments. [] * Relevance: L3, like L1 and L2, showcases the core quinolin-2-one structure also present in 6-Ethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one. The presence of a substituent at the 3-position of the quinolin-2-one ring, specifically a (1-((6-picolin-2-yl)imino)ethyl) group in L3, further highlights the recurring theme of modifying this position with different picoline isomers within this group of compounds.

4. 4-Hydroxy-3-(1-((3-nitro-4-picolin-2-yl)imino)ethyl)quinolin-2-(1H)-one (L4) * Compound Description: L4 is synthesized through the reaction of 3-acetyl-4-hydroxyquinolin-2(1H)-one with 2-amino-3-nitro-4-picoline, yielding a Schiff base. [] The compound was studied for its antibacterial and antifungal properties. [] * Relevance: L4 reinforces the significance of the quinolin-2-one core structure, which is also a key feature of 6-Ethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one. The inclusion of a (1-((3-nitro-4-picolin-2-yl)imino)ethyl) group at the 3-position of the quinolin-2-one ring in L4 emphasizes the exploration of substituted picoline derivatives as modifications at this position, potentially influencing the biological activity of these compounds.

5. N-Phenyl-6-methyl-2-((pyridin-3-ylmethyl)thio) pyrimidin-4-amine (4a) * Compound Description: 4a is a pyrimidine derivative containing (pyridin-3-ylmethyl)thio and phenylamino moieties. [] It exhibited significant antifungal activity against Botrytis cinerea. [] * Relevance: While 4a belongs to the pyrimidine class, its (pyridin-3-ylmethyl)amino substituent is structurally analogous to the {[(pyridin-3-ylmethyl)-amino]-methyl} substituent in 6-Ethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one. This structural similarity suggests that the (pyridin-3-ylmethyl)amino group might play a role in the biological activity of both compounds, even though they belong to different core heterocyclic classes.

6. (R)-5-(Methylamino)-5,6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one (1) * Compound Description: This compound, also known as (R)-UH-301, is a dopamine agonist selective for the D2 receptor subtype, making it a potential therapeutic agent for Parkinson's disease. [] * Relevance: Although structurally distinct from 6-Ethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one, (R)-UH-301 shares the common feature of a quinolinone core. The presence of a methylamino substituent in (R)-UH-301 highlights the exploration of aminoalkyl groups as potential pharmacophores within this chemical class. This is particularly relevant considering the {[(pyridin-3-ylmethyl)-amino]-methyl} substituent in the target compound, suggesting that variations in the aminoalkyl moiety might influence the biological activity profile.

7. 3-amino-6-methyl-4-(2-thienyl)pyridin-2(1H)-one * Compound Description: This compound serves as a key building block in the synthesis of thieno[3,2-c][1,7]naphthyridine derivatives. [] It undergoes reactions with aromatic aldehydes under acidic conditions to form the tricyclic ring system. [] * Relevance: While 3-amino-6-methyl-4-(2-thienyl)pyridin-2(1H)-one belongs to the pyridinone class, its 3-amino substituent is structurally analogous to the 3-{[(pyridin-3-ylmethyl)-amino]-methyl} substituent in 6-Ethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one. Both compounds highlight the exploration of modifications at the 3-position of related heterocyclic systems, potentially impacting their chemical reactivity and biological activity.

8. 4-(5-chloro-2-hydroxyphenyl)-3-(2-hydroxyethyl)-6-(trifluoromethyl)-[4-14C]quinolin-2(1H)-one (XEN-D0401) * Compound Description: XEN-D0401 is a 4-(2-hydroxyphenyl)quinolin-2(1H)-one derivative that acts as a novel BK channel activator. [] * Relevance: XEN-D0401 shares the core quinolin-2(1H)-one structure with 6-Ethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one, highlighting the importance of this scaffold in medicinal chemistry. The presence of a trifluoromethyl group in XEN-D0401, although at a different position, showcases the potential of incorporating fluorine-containing substituents for modulating biological activity within this class of compounds.

Overview

6-Ethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one is a chemical compound with potential applications in medicinal chemistry, particularly as a protein tyrosine kinase inhibitor. This compound is characterized by its unique structure, which integrates a quinoline core with a pyridinylmethyl substituent. The synthesis and evaluation of this compound highlight its significance in drug discovery and development.

Source

The compound is documented in various scientific literature, including research articles and patents that explore its synthesis, properties, and applications. Notable sources include studies on related quinoline derivatives and their biological activities .

Classification

This compound falls under the category of quinoline derivatives, which are known for their diverse biological activities. Specifically, it is classified as a protein tyrosine kinase inhibitor, making it a candidate for therapeutic applications in cancer treatment and other diseases involving aberrant kinase activity.

Synthesis Analysis

Methods

The synthesis of 6-Ethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

  1. Formation of the Quinoline Core: The initial step often involves the synthesis of 2-chloroquinoline derivatives, which can be achieved through the reaction of N-aryl acetamides with phosphoryl chloride in a solvent such as N,N-dimethylformamide.
  2. Substitution Reactions: The introduction of the pyridinylmethyl group is generally accomplished via nucleophilic substitution reactions where pyridin-3-ylmethylamine reacts with the quinoline derivative.
  3. Final Modification: The final product is obtained through condensation reactions followed by purification techniques such as recrystallization or chromatography .

Technical Details

The synthesis may also involve specific conditions such as refluxing in ethanol or using reducing agents like sodium borohydride to facilitate certain steps. Characterization of the synthesized compounds is typically performed using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to confirm structure and purity.

Molecular Structure Analysis

Data

The molecular formula is C18H19N3OC_{18}H_{19}N_{3}O, indicating a complex structure with multiple functional groups. Key spectral data include:

  • Molecular Weight: Approximately 293.36 g/mol.
  • Melting Point: Specific melting points may vary based on purity but are generally around 56–58 °C .
Chemical Reactions Analysis

Reactions

6-Ethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one can undergo various chemical reactions typical for quinoline derivatives:

  1. Nucleophilic Substitution: The presence of nitrogen atoms in the structure allows for nucleophilic substitution reactions, which can modify the functional groups attached to the quinoline core.
  2. Condensation Reactions: These reactions are crucial for forming the final product by linking different molecular fragments through the formation of imine bonds.

Technical Details

Reactions are often conducted under controlled conditions to optimize yield and selectivity. Reaction monitoring can be performed using thin-layer chromatography or similar techniques to ensure completion.

Mechanism of Action

Process

The mechanism of action for 6-Ethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one as a protein tyrosine kinase inhibitor involves:

  1. Binding to Active Sites: The compound binds to the active site of specific kinases, inhibiting their activity and blocking downstream signaling pathways that contribute to tumor growth and proliferation.
  2. Disruption of Phosphorylation: By preventing phosphorylation of target proteins, this compound can effectively halt processes such as cell division and survival in cancer cells.

Data

In vitro studies often demonstrate its efficacy through assays measuring kinase activity inhibition, cell viability, and apoptosis induction in cancer cell lines.

Physical and Chemical Properties Analysis

Physical Properties

The compound exhibits characteristics typical of organic molecules:

  • Appearance: Generally appears as a solid or crystalline powder.
  • Solubility: Solubility may vary depending on solvents; common solvents include ethanol and dimethyl sulfoxide.

Chemical Properties

Chemical properties include reactivity with electrophiles due to the presence of nitrogen atoms, making it suitable for further derivatization or functionalization in medicinal chemistry applications.

Applications

Scientific Uses

6-Ethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one has potential applications in:

  1. Cancer Therapy: As a protein tyrosine kinase inhibitor, it may be used in developing targeted therapies for various cancers.
  2. Research Tools: It serves as a valuable tool in biochemical research to study kinase signaling pathways and their roles in cellular processes.
Introduction to Pharmacological Significance

Role of Quinolin-2-One Derivatives in Enzyme Inhibition

Quinolin-2-ones exhibit multifaceted enzyme inhibitory activity by disrupting catalytic sites or substrate binding domains. For 6-Ethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one, studies indicate dual targeting of:

  • DNA Methyltransferases (DNMTs): Quinoline analogs (e.g., compounds 9 and 11) inhibit human DNMT1 and bacterial CamA at low micromolar concentrations (IC₅₀ ~1–5 µM). They intercalate into enzyme-bound DNA via the minor groove, inducing conformational shifts that displace catalytic domains from DNA substrates [2]. This mechanism contrasts with nucleoside-based inhibitors, minimizing off-target toxicity [2].
  • Glycogen Synthase Kinase-3β (GSK-3β): Quinolin-2-ones like ZINC67773573 bind the ATP pocket’s hinge region (Val135, Asp133), with the isoindole moiety engaging hydrophobic residues (Ile62, Leu188) [7]. The 6-ethyl-3-aminomethyl analog may exploit similar interactions, positioning it for tauopathy modulation in Alzheimer’s disease.Additionally, quinoline derivatives inhibit DNA/RNA polymerases and base excision repair glycosylases, suggesting broad utility in oncology and antimicrobial therapy [2] [5]. The 6-ethyl substituent may enhance lipophilicity, promoting cellular uptake and DNA accessibility [1].

Table 2: Enzyme Targets of Quinolin-2-one Derivatives

Target EnzymeInhibitory MechanismBiological Consequence
DNMT1/CamADNA intercalation → catalytic domain displacementHypomethylation → altered gene expression
GSK-3βATP-competitive hinge bindingReduced tau hyperphosphorylation → neuroprotection
DNA PolymerasesTemplate blockade or dNTP mimicryImpaired DNA replication → anticancer effects

Positional Substituent Effects on Target Selectivity

The pharmacological profile of this quinolinone is critically shaped by its 6-ethyl and 3-((pyridin-3-ylmethyl)aminomethyl) groups:

  • 6-Ethyl Modification: The ethyl group at C6 enhances hydrophobicity (log P ~2.5), promoting membrane permeability and DNA intercalation efficiency. In aldosterone synthase inhibitors, ethyl substituents similarly improved selectivity against CYP1A2 by minimizing steric clashes in non-target enzymes [4]. This suggests analogous benefits for reducing off-target kinase interactions.
  • Pyridin-3-ylmethyl-Aminomethyl Functionalization: This side chain contributes to:
  • Molecular recognition: The pyridine nitrogen forms hydrogen bonds with Asp133 in GSK-3β or analogous residues in DNMTs [7].
  • Conformational flexibility: The –CH₂–NH–CH₂– linker enables optimal positioning of the pyridine ring in enzyme pockets. Rigidified analogs (e.g., pyrroloquinolinones) show 10-fold potency gains in CYP11B2 inhibition [4].
  • Selectivity modulation: Pyridyl nitrogen orientation influences affinity for homologous enzymes (e.g., CYP11B1 vs. CYP11B2). Subtle changes (e.g., pyridin-2-yl vs. pyridin-3-yl) alter steric and electronic complementarity [4].

Fig. 1: Structural Determinants of Target Engagement

Quinolin-2-one Core  |  |-- C6-Ethyl → Lipophilicity ↑ → Membrane penetration ↑  |  |-- C3-(Pyridin-3-ylmethyl)aminomethyl  |  |-- Pyridine N → H-bonding to catalytic residues  |  |-- –CH₂– spacers → Conformational adaptability  

Historical Development of Amino-Methylated Quinolinone Analogues

Amino-methylated quinolinones evolved from early antimalarial quinolines (e.g., quinine) to targeted enzyme inhibitors:

  • First Generation (1950s–1990s): Focused on 4-aminoquinolines (chloroquine) for antimalarial use. Introduction of aminoalkyl side chains improved DNA binding but lacked target specificity [5] [9].
  • Second Generation (2000s): Hybridization with pyridine rings yielded dual-target inhibitors. Examples include:
  • Heteroaryl-substituted dihydroquinolines: Developed as aldosterone synthase inhibitors (e.g., compound 3), where ethyl and pyridyl groups conferred >100-fold selectivity over CYP1A2 [4].
  • 8-Hydroxyquinoline derivatives (clioquinol, PBT2): Exploited metal chelation for neurodegenerative applications [7].
  • Current Era (2010s–Present): Rational design optimizes C3/C6 substituents for epigenetic and CNS targets. The compound 6-Ethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one exemplifies this trend, merging:
  • The 6-ethyl group from rigidified pyrroloquinolinone inhibitors (e.g., compound 4) [4].
  • The 3-aminomethylpyridine motif from GSK-3β inhibitors (e.g., ZINC67773573) [7].This evolution highlights a shift from phenotypic screening to structure-guided design, positioning amino-methylated quinolinones as versatile tools for epigenetic and neurological disorders [5] [8].

Table 3: Key Milestones in Amino-Methylated Quinolinone Development

EraRepresentative AgentsTherapeutic ApplicationInnovation
1950s–1990sChloroquine, PrimaquineAntimalarialBasic side chains for lysosomal accumulation
2000sCompound 3 (CYP11B2 inhibitor)CardiovascularPyridine substitution for isoform selectivity
2010s–PresentZINC67773573 (GSK-3β inhibitor)NeurodegenerativeHybrid quinolin-2-one/isoindole scaffolds

Properties

CAS Number

436087-69-3

Product Name

6-Ethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one

IUPAC Name

6-ethyl-3-[(pyridin-3-ylmethylamino)methyl]-1H-quinolin-2-one

Molecular Formula

C18H19N3O

Molecular Weight

293.4 g/mol

InChI

InChI=1S/C18H19N3O/c1-2-13-5-6-17-15(8-13)9-16(18(22)21-17)12-20-11-14-4-3-7-19-10-14/h3-10,20H,2,11-12H2,1H3,(H,21,22)

InChI Key

FYYAGFXAHPEHIR-UHFFFAOYSA-N

SMILES

CCC1=CC2=C(C=C1)NC(=O)C(=C2)CNCC3=CN=CC=C3

Canonical SMILES

CCC1=CC2=C(C=C1)NC(=O)C(=C2)CNCC3=CN=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.